1-(3-Chloropropyl)-1-azaspiro[4.5]decane;hydrochloride
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Overview
Description
1-(3-Chloropropyl)-1-azaspiro[45]decane;hydrochloride is a chemical compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Chloropropyl)-1-azaspiro[4.5]decane;hydrochloride typically involves the reaction of azaspiro compounds with chloropropyl reagents. One common method involves the alkylation of azaspiro[4.5]decane with 3-chloropropyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions: 1-(3-Chloropropyl)-1-azaspiro[4.5]decane;hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex spiro compounds.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide would yield an azido derivative, while reduction with lithium aluminum hydride would produce a reduced spiro compound .
Scientific Research Applications
1-(3-Chloropropyl)-1-azaspiro[4.5]decane;hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex spiro compounds.
Biology: Investigated for its potential as a bioactive molecule in various biological assays.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-Chloropropyl)-1-azaspiro[4.5]decane;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
- 8-(3-Chloropropyl)-8-azaspiro[4.5]decane-7,9-dione
- 8-(2-Chloroethyl)-8-azaspiro[4.5]decane-7,9-dione
- 8-(4-Chlorobutyl)-8-azaspiro[4.5]decane-7,9-dione
- 3-Methoxy-1-oxa-8-azaspiro[4.5]decane hydrochloride
Uniqueness: 1-(3-Chloropropyl)-1-azaspiro[4.5]decane;hydrochloride is unique due to its specific spiro structure and the presence of a chloropropyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
CAS No. |
6641-27-6 |
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Molecular Formula |
C12H23Cl2N |
Molecular Weight |
252.22 g/mol |
IUPAC Name |
1-(3-chloropropyl)-1-azaspiro[4.5]decane;hydrochloride |
InChI |
InChI=1S/C12H22ClN.ClH/c13-9-5-11-14-10-4-8-12(14)6-2-1-3-7-12;/h1-11H2;1H |
InChI Key |
AUPJUJSCTOIODI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CC1)CCCN2CCCCl.Cl |
Origin of Product |
United States |
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